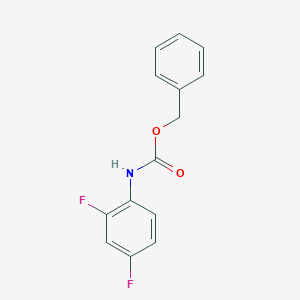

Benzyl (2,4-difluorophenyl)carbamate

Descripción general

Descripción

Benzyl (2,4-difluorophenyl)carbamate: is an organic compound with the molecular formula C14H11F2NO2. It is a white to off-white powder or crystalline substance. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl (2,4-difluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl (2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl (2,4-difluorophenyl)amine .

Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationship

Benzyl (2,4-difluorophenyl)carbamate can be synthesized through several methods, often involving the reaction of benzylamine with 2,4-difluorobenzoyl chloride in the presence of a base. The structural modifications of the carbamate group have been shown to significantly influence its biological activity.

Table 1: Synthesis Overview

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Benzylamine + 2,4-difluorobenzoyl chloride | Base (e.g., triethylamine), room temperature | High |

| Method B | Benzyl alcohol + 2,4-difluorobenzoyl isocyanate | Catalyst (e.g., DMAP), reflux | Moderate |

Research indicates that this compound exhibits notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. These properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.

In Vitro Studies

- Acetylcholinesterase Inhibition: The compound has demonstrated IC50 values indicating effective inhibition of AChE.

- Butyrylcholinesterase Inhibition: Similar studies have shown promising results against BChE.

Table 2: Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | AChE | 36.05 | - |

| This compound | BChE | 22.23 | 2.26 |

Therapeutic Potential

The ability of this compound to inhibit cholinesterases positions it as a candidate for further development into therapeutic agents for cognitive disorders.

Case Studies

- Alzheimer's Disease Models: In animal models of Alzheimer’s disease, compounds similar to this compound have shown improvements in cognitive function and memory retention.

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with the active sites of cholinesterases, providing insights into its mechanism of action.

Other Applications

Beyond neuropharmacology, this compound may have applications in:

- Agriculture: As a potential pesticide due to its structural similarity to known insecticides.

- Material Science: Investigated for use in the development of new materials due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of benzyl (2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target proteins .

Comparación Con Compuestos Similares

- Benzyl (3,4-difluorophenyl)carbamate

- Benzyl (2,4-dichlorophenyl)carbamate

- Benzyl (2,4-dimethylphenyl)carbamate

Uniqueness: Benzyl (2,4-difluorophenyl)carbamate is unique due to the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring. This fluorination can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated analogs .

Actividad Biológica

Benzyl (2,4-difluorophenyl)carbamate, with the molecular formula CHFNO, is an organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, inhibitory effects on enzymes, and applications in drug design.

Structural Characteristics

This compound features a benzyl group attached to a carbamate functional group, which is further connected to a 2,4-difluorophenyl moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity compared to other carbamate derivatives.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It acts as an inhibitor or modulator of enzymes and receptors by binding to active or allosteric sites. This interaction can lead to alterations in the activity of target proteins, particularly cholinesterases, which are crucial for neurotransmission.

Inhibition of Cholinesterases

Research has highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital in regulating neurotransmitter levels in the synaptic cleft. Inhibition can result in increased levels of neurotransmitters, making this compound promising for treating neurodegenerative diseases such as Alzheimer’s.

In Vitro Studies

A series of studies have quantitatively assessed the inhibitory potency of this compound against AChE and BChE:

| Compound Name | Enzyme Target | IC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | AChE | 36.05 | - |

| Benzyl (3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | BChE | 22.23 | 2.26 |

These findings indicate that this compound has a moderate inhibitory effect on AChE while showing more potent inhibition against BChE compared to other carbamates .

Applications in Drug Design

Given its inhibitory properties, this compound is being investigated for its role in drug design and discovery. Its structural characteristics allow it to be used as a lead compound for developing new cholinesterase inhibitors that may provide therapeutic benefits for neurodegenerative conditions .

Agrochemical Potential

In addition to its medicinal applications, this compound is also explored for potential use in agrochemicals. Its biological activity suggests possible applications in pesticide formulations due to its ability to inhibit certain biological processes in pests .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective effects by inhibiting AChE activity and reducing oxidative stress markers in neuronal cell models.

- Antimicrobial Activity Assessment : Another investigation explored the antimicrobial properties of related carbamates against various pathogens, indicating that these compounds could be effective in preventing bacterial growth.

Propiedades

IUPAC Name |

benzyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474649 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-18-1 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.